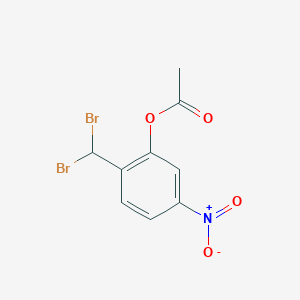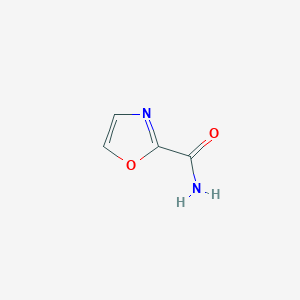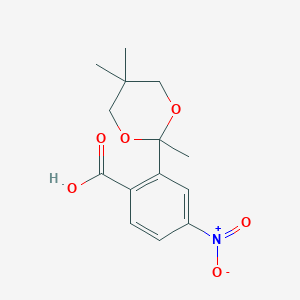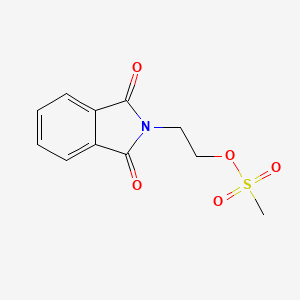![molecular formula C9H8N2O2 B1358318 6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid CAS No. 1256819-22-3](/img/structure/B1358318.png)
6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid
Vue d'ensemble
Description
6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a pyrrolopyridine derivative that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Applications De Recherche Scientifique
Synthesis and Derivatives
Synthesis of Pyrrolopyridine Derivatives : The compound has been used in the synthesis of various pyrrolopyridine derivatives. For instance, Bencková and Krutošíková (1997) reported the synthesis of 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives, demonstrating the compound's role in creating new chemical structures (Bencková & Krutošíková, 1997).
Creation of Antibacterial Agents : A study by Toja et al. (1986) synthesized a series of pyrrolopyridine carboxylic acids from related compounds, leading to the discovery of new antibacterial agents (Toja et al., 1986).
Development of New Pharmaceuticals : The synthesis and study of related pyrrolopyridine compounds have been crucial in pharmaceutical research, as demonstrated in multiple studies. Lichitsky et al. (2010) synthesized 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, showcasing the compound's potential in developing new pharmaceuticals (Lichitsky et al., 2010).
Chemical Analysis and Structural Studies
Spectral Analysis : The compound and its derivatives have been used in spectral analysis to understand molecular structures better. Bahgat et al. (2009) performed FT-IR and FT-Raman spectral analysis of similar compounds, contributing to the understanding of molecular structures and vibrations (Bahgat et al., 2009).
Molecular Structure Studies : Shen et al. (2012) conducted a study on pyrazole derivatives of a similar compound, employing X-ray diffraction and DFT calculations to understand molecular structures (Shen et al., 2012).
Chemical Synthesis and Characterization : The compound is used in chemical synthesis, providing insights into chemical reactions and molecular interactions. Goto et al. (1991) synthesized various substituted pyrrolopyridin-5-ones, contributing to the understanding of chemical synthesis mechanisms (Goto et al., 1991).
Pharmaceutical and Biological Applications
- Development of Antitumor Compounds : Carvalho et al. (2013) studied the photophysical properties of thieno[3,2-b]pyridine derivatives, which are potential antitumor compounds. These studies contribute to understanding the role of pyrrolopyridine derivatives in cancer therapy (Carvalho et al., 2013).
- Xanthine Oxidase Inhibition : A study by Schneller et al. (1978) on the synthesis and analysis of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its derivatives revealed weak inhibitory properties for xanthine oxidase, an enzyme involved in metabolic processes (Schneller et al., 1978).
Advanced Material Research
Functional Material Development : Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine for developing agrochemicals and functional materials, highlighting the compound's potential in material science (Minakata et al., 1992).
Supramolecular Synthons in Crystal Engineering : Vishweshwar et al. (2002) analyzed X-ray crystal structures of pyrazinecarboxylic acids, including similar compounds, to understand supramolecular synthons, aiding in crystal engineering strategies (Vishweshwar et al., 2002).
Propriétés
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-7-8(11-3-5)6(4-10-7)9(12)13/h2-4,10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOTUSGTNPCEBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1358247.png)






![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)

